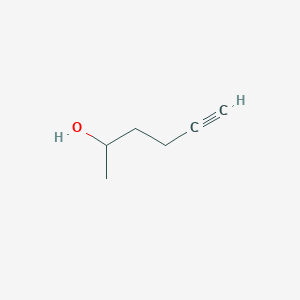

Hex-5-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hex-5-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUOCMXBAJIQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317881 | |

| Record name | 5-Hexyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23470-12-4 | |

| Record name | 5-Hexyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Significance of Hex 5 Yn 2 Ol in Contemporary Organic Chemistry

Contextualization within Alkynol Chemistry and Strategic Building Blocks

Alkynols, organic compounds containing both an alkyne and an alcohol functional group, are pivotal intermediates in organic chemistry. wikipedia.org Their dual reactivity allows for a wide array of chemical transformations, making them valuable precursors in the synthesis of pharmaceuticals, natural products, and advanced materials. The utility of alkynols stems from the ability to selectively react at either the hydroxyl group or the carbon-carbon triple bond, or to utilize both in sequential or cascade reactions.

Within this class of molecules, Hex-5-yn-2-ol stands out as a particularly strategic building block. Its six-carbon chain provides a foundational scaffold that can be readily elaborated. The terminal alkyne is amenable to a variety of coupling reactions, such as the Sonogashira, and click chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.com Simultaneously, the secondary alcohol at the C-2 position can be oxidized to a ketone, serve as a handle for esterification or etherification, or be used to introduce chirality.

This bifunctionality is exemplified in its use as a precursor in the total synthesis of complex molecules like photosynthetic tetrapyrrole macrocycles. rsc.org In such syntheses, the chiral center at the C-2 alcohol can be established with high stereocontrol, and the terminal alkyne provides a reactive site for the introduction of other fragments of the target molecule. This strategic placement of functional groups allows for convergent and efficient synthetic routes.

Historical Development and Early Synthetic Relevance of this compound

While a definitive first synthesis of this compound is not readily found in early chemical literature, its preparation would have become feasible with the development of key reactions in the early to mid-20th century. The advent of organometallic chemistry, particularly the Grignard reaction, provided a robust method for the formation of carbon-carbon bonds. masterorganicchemistry.com A plausible and historically relevant synthetic route to this compound would involve the reaction of a propargyl Grignard reagent with propylene (B89431) oxide. This reaction, an example of the nucleophilic ring-opening of an epoxide, would yield the desired secondary alcohol with the terminal alkyne intact. libretexts.orgchemistrysteps.com

Another historically significant method for the synthesis of acetylenic alcohols is the Favorskii reaction, discovered in the early 1900s. wikipedia.org This reaction involves the addition of a terminal alkyne to a carbonyl compound under basic conditions. While typically used for the synthesis of propargyl alcohols from aldehydes and ketones, variations of this reaction could have been adapted for the synthesis of longer-chain alkynols. For instance, the reaction of the acetylide of propyne (B1212725) with acetaldehyde (B116499) would furnish a related but different alkynol, highlighting the regiochemical challenges and the importance of specific precursors in achieving the this compound structure.

The early synthetic relevance of a molecule like this compound would have been in its potential as a simple, bifunctional molecule for exploring the reactivity of alkynes and alcohols. oup.comwikipedia.org Its linear chain and distinct functional groups would have made it an ideal substrate for studying reaction mechanisms and for developing new synthetic methodologies. The ability to selectively modify one functional group while leaving the other intact, or to engage both in cyclization reactions, would have been of significant interest to synthetic chemists of the era.

Structural Features Imparting Versatility in Chemical Transformations

The synthetic versatility of this compound is a direct consequence of its distinct structural features: a terminal alkyne and a secondary alcohol. These two functional groups, separated by a flexible three-carbon tether, can react independently or in concert to afford a diverse range of products.

The Terminal Alkyne:

The terminal alkyne is characterized by the presence of a weakly acidic proton, which can be readily removed by a strong base to form a metal acetylide. wikipedia.org This acetylide is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Addition to Carbonyls: Reaction with aldehydes and ketones to form more complex alcohols.

Coupling Reactions: Participation in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, to form conjugated enynes and diynes.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles is a prominent example of click chemistry where terminal alkynes are essential.

The Secondary Alcohol:

The secondary alcohol at the C-2 position introduces another layer of reactivity and the potential for stereochemistry. Key transformations involving the hydroxyl group include:

Oxidation: Oxidation to the corresponding ketone, 5-hexyn-2-one, which can then undergo further reactions at the carbonyl group. nih.gov

Esterification and Etherification: The alcohol can be converted to esters and ethers, which can serve as protecting groups or introduce new functionalities.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), allowing for nucleophilic substitution reactions. prepchem.com

Chiral Resolution and Asymmetric Synthesis: The C-2 carbon is a stereocenter, allowing for the separation of enantiomers or the use of asymmetric synthesis to prepare enantiomerically pure this compound. This is crucial for its application in the synthesis of chiral natural products and pharmaceuticals.

The combination of these two functional groups in one molecule allows for the design of elegant and efficient synthetic strategies. For example, the alkyne can be used to attach the molecule to a solid support or another large fragment, while the alcohol can be used to build up complexity in a different part of the molecule. This orthogonality of the functional groups makes this compound a powerful tool in the arsenal (B13267) of the modern organic chemist.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 23470-12-4 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 164-165 °C |

| Density | 0.89 g/mL |

Note: Physical properties can vary slightly depending on the source.

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

Achieving high enantiomeric excess (ee) in the synthesis of this compound relies on methods that introduce chirality during bond formation or by utilizing existing chiral information.

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction, after which they are typically removed and can be recovered wikipedia.orgsigmaaldrich.comresearchgate.net. For alkynol synthesis, chiral auxiliaries can be employed in several ways, such as modifying the carbonyl substrate or the nucleophilic alkyne component. For instance, chiral auxiliaries like pseudoephedrine or oxazolidinones have been used in the stereoselective addition of nucleophiles to carbonyl compounds, influencing the formation of chiral alcohols wikipedia.orgchim.it. While direct examples for this compound using specific auxiliaries are not detailed in the provided search results, the general principle applies to the synthesis of chiral secondary alcohols. Substrate-controlled stereochemistry leverages existing chiral centers within a molecule to influence the formation of new stereocenters mdpi.com. This approach is particularly useful for creating diastereoselective products, which can then be separated or further manipulated.

Table 1: Chiral Auxiliaries in Stereoselective Alkynol Synthesis

| Chiral Auxiliary Class | Reaction Type | Substrate Class | Stereochemical Control Mechanism | Typical ee/dr | Representative Application (General) | References |

| Pseudoephedrine | Amide formation, Alkylation | Carboxylic Acids/Enolates | Steric hindrance, directed enolate formation | High ee/dr | Alkylation of carbonyls | wikipedia.orgchim.it |

| Oxazolidinones | Aldol, Alkylation | Carboxylic Acids/Enolates | Steric hindrance, directed enolate formation | High ee/dr | Aldol reactions, alkylations | wikipedia.orgresearchgate.netchim.it |

| Sulfinamides | Addition to carbonyls | Aldehydes, Ketones | Steric bias in transition state | High ee | Synthesis of chiral amines/alcohols | nih.gov |

| Menthol derivatives | Addition of cuprates | Allylic carbonates | SN2' displacement, steric control | High stereoselectivity | α-substituted carbonyls | acs.orgnih.gov |

Asymmetric catalysis offers an efficient route to chiral compounds by using a substoichiometric amount of a chiral catalyst. This is a highly sought-after strategy for the synthesis of chiral alcohols, including alkynols.

Asymmetric Alkynylation of Carbonyls: The addition of alkynyl nucleophiles to aldehydes and ketones is a direct method to form propargylic alcohols, which are precursors to this compound. This transformation can be rendered enantioselective through the use of chiral catalysts, often based on transition metals like zinc, titanium, ruthenium, and rhodium, in conjunction with chiral ligands capes.gov.breurekaselect.comrsc.orgacs.orgresearchgate.net. For example, Zn(OTf)₂ with chiral ligands has been employed for the asymmetric alkynylation of aldehydes eurekaselect.com. Similarly, chiral Ru complexes with bis(oxazolinyl)phenyl ligands have shown excellent enantioselectivities in the direct alkynylation of aldehydes acs.org. These catalytic systems can achieve high enantiomeric excesses (up to 96% ee) organic-chemistry.org.

Asymmetric Reduction of Alkynyl Ketones: Alternatively, chiral alkynols can be synthesized by the asymmetric reduction of alkynyl ketones. This approach involves the selective reduction of the carbonyl group to a hydroxyl group while preserving the alkyne moiety. Transition metal catalysts, particularly those based on ruthenium, iridium, and rhodium, often paired with chiral phosphine (B1218219) or diamine ligands, are effective for this transformation wikipedia.orgias.ac.inresearchgate.netcore.ac.ukacs.org. For instance, Ru(II)/arene/TsDPEN catalysts are well-established for the enantioselective transfer hydrogenation of ketones, including alkynyl ketones, achieving high ee values researchgate.netacs.org. Biocatalysis using whole cells or isolated enzymes also offers a green and highly enantioselective route for ketone reduction oup.comnih.gov.

Table 2: Asymmetric Catalytic Alkynylation of Carbonyl Compounds

| Catalyst System (Metal/Ligand) | Reaction Type | Substrate Class | Product Class | Typical ee (%) | References |

| Zn(OTf)₂ / Chiral Ligand | Alkynylation of Aldehydes | Aldehydes | Propargylic Alcohols | Up to 96 | eurekaselect.comorganic-chemistry.org |

| Ti(OiPr)₄ / Chiral Ligand | Alkynylation of Aldehydes | Aldehydes | Propargylic Alcohols | Moderate to Good | researchgate.netresearchgate.net |

| Ru complexes / Chiral Ligands | Direct Alkynylation | Aldehydes | Propargylic Alcohols | Excellent | acs.org |

| Ni(0) / Chiral Phosphine | Reductive Coupling | Alkynes + Aldehydes | Allylic Alcohols | Up to 96 | organic-chemistry.orgacs.org |

Table 3: Asymmetric Reduction of Alkynyl Ketones

| Catalyst System (Metal/Ligand/Reductant) | Substrate Class | Product Class | Typical ee (%) | References |

| Ru(II)/TsDPEN (Transfer Hydrogenation) | Alkynyl Ketones | Propargylic Alcohols | Up to 97 | researchgate.netacs.org |

| Chiral Organoboranes (Alpine-Borane) | Prochiral Ketones | Chiral Alcohols | High | wikipedia.org |

| Biocatalysis (Whole Cells/Enzymes) | Prochiral Ketones | Chiral Alcohols | Up to 98 | oup.comnih.gov |

Diastereoselective synthesis utilizes existing stereocenters in a molecule to control the stereochemistry of newly formed stereocenters mdpi.com. This can be achieved through substrate control, where the inherent chirality of the molecule dictates the reaction pathway, or by using chiral reagents or catalysts in conjunction with a substrate that already possesses chirality. For substituted this compound analogues, this might involve reactions on precursors with pre-existing stereocenters, leading to specific diastereomers of the alkynol. For example, cascade reactions involving conjugate addition and stereoselective protonation have been reported to build complex cyclic structures with high diastereoselectivity mdpi.com. While direct examples for this compound analogues are not explicitly detailed, the principles of substrate-controlled cyclizations and additions are broadly applicable.

Table 4: Diastereoselective Synthesis of Alkynol Analogues

| Substrate Feature (e.g., existing chiral center) | Reaction Type | Diastereoselective Method | Resulting dr | Product Type (General) | References |

| Precursor with chiral center | Cascade cyclization | Substrate control | High | Cyclic alkynols | mdpi.com |

| Prochiral center adjacent to chiral group | Addition to carbonyls | Chiral auxiliary/catalyst | High | Diastereomeric alkynols | wikipedia.orgchim.it |

| Alkynes | Hydroalkynylation | Ligand control (Co-cat) | High (E/Z) | Enynes | researchgate.netacs.org |

Chemo- and Regioselective Synthesis of this compound

Ensuring that reactions occur at the desired functional group and position is critical. For this compound, this means selectively forming the alkyne and the secondary alcohol without unwanted side reactions.

The terminal alkyne functionality can be introduced or manipulated using various chemo- and regioselective methods.

From Carbonyl Compounds: Aldehydes can be converted to terminal alkynes through multi-step sequences involving addition of trichloromethyl anion, followed by elimination reactions, or via Wittig-type reagents like the Bestmann-Ohira reagent organic-chemistry.org. Primary alcohols can also be converted to terminal alkynes through oxidation followed by treatment with the Bestmann-Ohira reagent organic-chemistry.org.

Alkylation of Terminal Alkynes: Terminal alkynes can be elongated by alkylation with primary alkyl halides in the presence of strong bases like sodium amide, following an SN2 pathway jove.comchadsprep.com.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, are powerful tools for forming C-C bonds and can be used to construct alkynes, often with high chemo- and regioselectivity, even in the presence of other functional groups nih.govorganic-chemistry.org. For example, rhodium-catalyzed cross-dimerization of terminal alkynes with propargylic alcohols/amides has been achieved with high chemo- and regioselectivity nih.gov. Iron-catalyzed cross-coupling of secondary alkyl halides with alkynyl Grignard reagents also provides substituted alkynes organic-chemistry.org.

Protecting Group Strategies in the Synthesis of this compound Derivatives

The secondary alcohol and the terminal alkyne in this compound present distinct challenges and opportunities for protection. The choice of protecting group depends on the specific synthetic route, the nature of subsequent reactions, and the desired selectivity.

Alcohol Protection and Deprotection Methodologies

The hydroxyl group of this compound is a nucleophilic and acidic site that can interfere with many reactions, such as those involving organometallic reagents or strong bases. Common strategies for protecting alcohols involve their conversion into silyl (B83357) ethers or acetals/ethers.

Silyl Ethers: Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation and removal under mild conditions masterorganicchemistry.comlibretexts.orgtandfonline.comwikipedia.orglibretexts.orgopenstax.org.

Trimethylsilyl (TMS) Ether: Formed by reacting the alcohol with chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444) libretexts.orgwikipedia.org. TMS ethers are readily cleaved by acidic conditions or fluoride (B91410) ions (e.g., TBAF, LiF) libretexts.orgwikipedia.org. However, they can be too labile for some synthetic sequences cureffi.org.

tert-Butyldimethylsilyl (TBS or TBDMS) Ether: Formed using TBSCl and a base masterorganicchemistry.comlibretexts.orgtandfonline.comwikipedia.orglibretexts.orgopenstax.orgcureffi.orgchemistry.coachmdpi.comhbni.ac.in. TBS ethers are more stable than TMS ethers and are typically removed with fluoride sources like TBAF libretexts.orgtandfonline.comwikipedia.orglibretexts.orgcureffi.org. They offer a good balance of stability and ease of deprotection, making them suitable for many applications, including the synthesis of chiral congeners where stereochemical integrity is paramount mdpi.com.

tert-Butyldiphenylsilyl (TBDPS) Ether: Similar to TBS, TBDPS ethers are formed using TBDPSCl and are removed with fluoride ions tandfonline.comwikipedia.orgmdpi.com. They are generally more robust than TBS ethers.

Ethers and Acetals:

Tetrahydropyranyl (THP) Ether: Alcohols react with 3,4-dihydropyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PPTS) to form THP ethers masterorganicchemistry.comtotal-synthesis.comwikipedia.orgwillingdoncollege.ac.in. THP ethers are stable to bases, organometallic reagents, and reducing agents but are acid-labile, allowing for deprotection under mild acidic conditions total-synthesis.comwikipedia.orgacs.orgacs.org. The deprotection can be achieved using aqueous acids or organic acids acs.orgacs.org. A notable mild deprotection method involves LiCl in DMSO/water acs.orgacs.org. THP protection can also introduce diastereomers when applied to chiral alcohols, which can be a consideration in stereoselective synthesis total-synthesis.comwikipedia.org.

Methoxymethyl (MOM) Ether: Formed by reacting the alcohol with MOMCl and a base masterorganicchemistry.com. MOM ethers are generally removed under acidic conditions masterorganicchemistry.comlibretexts.org.

Benzyl (B1604629) (Bn) Ether: While less common for simple alcohols, benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis libretexts.orgwillingdoncollege.ac.in.

Data Table 1: Common Alcohol Protecting Groups

| Protecting Group | Reagent for Installation (Typical) | Deprotection Reagent (Typical) | Stability Notes | References |

| Trimethylsilyl (TMS) | TMSCl, base (e.g., Et₃N, imidazole) | Acid (e.g., aq. HCl), Fluoride ion (e.g., TBAF, LiF) | Labile to acid and fluoride; useful for temporary protection. | libretexts.orgwikipedia.orglibretexts.orgcureffi.org |

| tert-Butyldimethylsilyl (TBS) | TBSCl, base (e.g., Et₃N, imidazole) | Fluoride ion (e.g., TBAF, HF-Py) | More stable than TMS; stable to many non-acidic reagents. | libretexts.orgtandfonline.comwikipedia.orglibretexts.orgopenstax.orgcureffi.orgchemistry.coachmdpi.comhbni.ac.in |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, base (e.g., imidazole) | Fluoride ion (e.g., TBAF) | More robust than TBS; useful for selective deprotection. | tandfonline.comwikipedia.orgmdpi.com |

| Tetrahydropyranyl (THP) | 3,4-Dihydropyran (DHP), acid catalyst (e.g., TsOH, PPTS) | Acid (e.g., aq. HCl, AcOH/H₂O), LiCl/DMSO/H₂O | Stable to bases, organometallics, reducing agents; acid-labile. | masterorganicchemistry.comtotal-synthesis.comwikipedia.orgwillingdoncollege.ac.inacs.orgacs.org |

| Methoxymethyl (MOM) | MOMCl, base (e.g., NaH, Et₃N) | Acid (e.g., aq. HCl) | Stable to bases and organometallics; acid-labile. | masterorganicchemistry.comlibretexts.org |

| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base; removed by catalytic hydrogenation. | libretexts.orgwillingdoncollege.ac.in |

Alkyne Protection and Deprotection Methodologies

Terminal alkynes, characterized by the acidic acetylenic proton, can participate in various reactions, including deprotonation by strong bases, which might be undesirable if other parts of the molecule need to be manipulated. Protecting the terminal alkyne can prevent these side reactions.

Silyl Protection of Terminal Alkynes: Trialkylsilyl groups are commonly used to protect the terminal C-H bond of alkynes libretexts.orggelest.comccspublishing.org.cnresearchgate.netthieme-connect.comeurjchem.com. The silyl group is typically installed by reacting the terminal alkyne with a silyl halide (e.g., TMSCl, TIPSCl) in the presence of a base.

Trimethylsilyl (TMS) Protection: TMS-protected alkynes are formed using TMSCl and a base. Deprotection can be achieved using mild conditions such as K₂CO₃/MeOH, TBAF/THF, or sodium ascorbate (B8700270)/copper sulfate (B86663) gelest.comresearchgate.neteurjchem.com. The TMS group is relatively labile, and its removal can be selective in the presence of more sterically hindered silyl groups gelest.comresearchgate.net.

Triisopropylsilyl (TIPS) Protection: TIPS-protected alkynes are more robust than TMS-protected ones and are often used when greater stability is required. Deprotection can be accomplished with silver fluoride (AgF) in methanol (B129727) or with Cu(OAc)₂/TBAF thieme-connect.comscielo.org.mx. The AgF method is noted for its mildness and chemoselectivity, tolerating various functional groups thieme-connect.com.

Other Alkyne Protecting Groups:

Ph₂P(O) Group: Diphenylphosphine oxide (Ph₂P(O)) can be used to protect terminal alkynes. It is introduced by phosphination with Ph₂PCl followed by oxidation. This group is stable under acidic conditions and can be deprotected with bases or Grignard reagents. It offers facile isolation of coupling products due to its high polarity ccspublishing.org.cn.

Acetone (B3395972) Protection: Terminal alkynes can be protected as acetone ketals, typically prepared via Sonogashira coupling with 2-methyl-3-butyn-2-ol (B105114). Deprotection usually requires harsh conditions (e.g., refluxing toluene (B28343) with KOH), limiting its application sioc-journal.cn.

Photocleavable Protecting Groups (PPGs): Groups like the o-nitrobenzyl (NB) group can be used to protect alkynes. These groups can be removed using light, offering a traceless deprotection mechanism acs.org.

Data Table 2: Common Alkyne Protecting Groups

| Protecting Group | Reagent for Installation (Typical) | Deprotection Reagent (Typical) | Stability Notes | References |

| Trimethylsilyl (TMS) | TMSCl, base | K₂CO₃/MeOH, TBAF/THF, Na ascorbate/CuSO₄ | Labile; useful for selective deprotection of less hindered alkynes. | gelest.comresearchgate.neteurjchem.com |

| Triisopropylsilyl (TIPS) | TIPSCl, base | AgF/MeOH, Cu(OAc)₂/TBAF | More robust than TMS; good for demanding conditions. | thieme-connect.comscielo.org.mx |

| Diphenylphosphine Oxide (Ph₂P(O)) | Ph₂PCl followed by oxidation (e.g., H₂O₂) | Base, Grignard reagents | Stable to acid; deprotected by base/organometallics; highly polar. | ccspublishing.org.cn |

| Acetone Ketal | Sonogashira coupling with 2-methyl-3-butyn-2-ol | Reflux toluene/KOH (harsh conditions) | Limited application due to harsh deprotection. | sioc-journal.cn |

| o-Nitrobenzyl (NB) | Various methods (e.g., with arylpropiolic acids) | Photolysis (UV light) | Photocleavable; mild and traceless deprotection. | acs.org |

The strategic application of these protecting groups is crucial for the successful synthesis of this compound derivatives and their chiral congeners, enabling complex transformations to be carried out with high selectivity and yield.

Compound Names Mentioned:

this compound

Trimethylsilyl (TMS)

tert-Butyldimethylsilyl (TBS/TBDMS)

tert-Butyldiphenylsilyl (TBDPS)

Tetrahydropyranyl (THP)

Methoxymethyl (MOM)

Benzyl (Bn)

Triisopropylsilyl (TIPS)

Diphenylphosphine Oxide (Ph₂P(O))

o-Nitrobenzyl (NB)

Chlorotrimethylsilane (TMSCl)

tert-Butyldimethylsilyl chloride (TBSCl)

tert-Butyldiphenylsilyl chloride (TBDPSCl)

3,4-Dihydropyran (DHP)

p-Toluenesulfonic acid (TsOH)

Pyridinium (B92312) p-toluenesulfonate (PPTS)

Tetrabutylammonium (B224687) fluoride (TBAF)

Lithium fluoride (LiF)

Silver fluoride (AgF)

Copper(II) acetate (B1210297) (Cu(OAc)₂)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Tetrahydrofuran (THF)

Dimethyl sulfoxide (B87167) (DMSO)

Sodium ascorbate

Copper sulfate (CuSO₄)

p-Chlorodiphenylphosphine (Ph₂PCl)

Hydrogen peroxide (H₂O₂)

2-methyl-3-butyn-2-ol

2-amino-1-butanol

(S)-2-ethyloxirane

(R)-2-methyloxirane

(S)-hex-5-yn-3-ol

(R)-hex-5-yn-3-ol

(S)-tert-butyl(hex-5-yn-3-yloxy)diphenylsilane

(R)-tert-butyl(hex-5-yn-3-yloxy)diphenylsilane

(S)-2-methyloxirane

(R)-2-methyloxirane

(S)-2-aminohex-5-yn-1-ol

(2S,7S)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

(2S,7R)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

(2R,7S)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

(2R,7R)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

Hex-5-yn-1-ol

Hex-5-enol

Hex-5-yn-2-one## Advanced Synthetic Methodologies for this compound and its Chiral Congeners

The synthesis of complex organic molecules often relies on the strategic use of protecting groups to temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. This compound, possessing both a secondary alcohol and a terminal alkyne, presents a prime example where such strategies are essential, particularly when aiming for chiral congeners. This article delves into the advanced synthetic methodologies, focusing on protecting group strategies for the alcohol and alkyne functionalities within this compound derivatives.

Advanced Synthetic Methodologies for Hex 5 Yn 2 Ol and Its Chiral Congeners

Protecting Group Strategies in the Synthesis of this compound Derivatives

The dual functionality of this compound—a secondary alcohol and a terminal alkyne—requires careful consideration for protection. The choice of protecting group is dictated by the compatibility with subsequent reaction conditions, the ease of introduction and removal, and the desired selectivity, especially when dealing with enantiomerically pure targets.

Alcohol Protection and Deprotection Methodologies

The hydroxyl group in this compound is nucleophilic and possesses an acidic proton, making it susceptible to reactions with electrophiles and strong bases, including organometallic reagents. Common strategies to mitigate this reactivity involve converting the alcohol into less reactive ether derivatives, such as silyl (B83357) ethers or acetals/ethers.

Silyl Ethers: These are a cornerstone of alcohol protection due to their facile installation and removal under mild conditions, offering a broad spectrum of selectivity based on the silyl substituents masterorganicchemistry.comlibretexts.orgtandfonline.comwikipedia.orglibretexts.orgopenstax.org.

Trimethylsilyl (TMS) Ether: Formed by reacting the alcohol with chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444) libretexts.orgwikipedia.org. TMS ethers are readily cleaved by acidic conditions or fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride (TBAF), lithium fluoride (LiF)) libretexts.orgwikipedia.org. However, their high lability can limit their utility in multi-step syntheses cureffi.org.

tert-Butyldimethylsilyl (TBS or TBDMS) Ether: Synthesized using TBSCl and a base masterorganicchemistry.comlibretexts.orgtandfonline.comwikipedia.orglibretexts.orgopenstax.orgcureffi.orgchemistry.coachmdpi.comhbni.ac.in. TBS ethers exhibit greater stability than TMS ethers and are typically removed with fluoride sources such as TBAF libretexts.orgtandfonline.comwikipedia.orglibretexts.orgcureffi.org. This group offers a favorable balance of stability and ease of deprotection, making it highly suitable for the synthesis of chiral molecules where maintaining stereochemical integrity is crucial mdpi.com.

tert-Butyldiphenylsilyl (TBDPS) Ether: Prepared using TBDPSCl and a base, TBDPS ethers are generally more robust than TBS ethers and are also removed with fluoride ions tandfonline.comwikipedia.orgmdpi.com. This enhanced stability allows for selective deprotection in the presence of other silyl ethers.

Ethers and Acetals:

Tetrahydropyranyl (THP) Ether: Alcohols react with 3,4-dihydropyran (DHP) under acid catalysis (e.g., p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS)) to yield THP ethers masterorganicchemistry.comtotal-synthesis.comwikipedia.orgwillingdoncollege.ac.in. These ethers are stable to basic, organometallic, and reducing conditions but are susceptible to cleavage by mild acidic treatment total-synthesis.comwikipedia.orgacs.orgacs.org. Deprotection can be achieved using aqueous acids or organic acids acs.orgacs.org, with LiCl in DMSO/water offering a particularly mild method acs.orgacs.org. When applied to chiral alcohols, THP protection can lead to the formation of diastereomers, a factor to consider in stereoselective synthesis total-synthesis.comwikipedia.org.

Methoxymethyl (MOM) Ether: Formed by reacting the alcohol with methoxymethyl chloride (MOMCl) and a base masterorganicchemistry.com. MOM ethers are typically deprotected under acidic conditions masterorganicchemistry.comlibretexts.org.

Benzyl (B1604629) (Bn) Ether: While less common for simple alcohols, benzyl ethers offer broad stability to various reaction conditions and are generally removed via hydrogenolysis libretexts.orgwillingdoncollege.ac.in.

Data Table 1: Common Alcohol Protecting Groups

| Protecting Group | Typical Installation Reagent(s) | Typical Deprotection Reagent(s) | Stability Notes | References |

| Trimethylsilyl (TMS) | TMSCl, base (e.g., Et₃N, imidazole) | Acid (e.g., aq. HCl), Fluoride ion (e.g., TBAF, LiF) | Labile to acid and fluoride; suitable for temporary protection. | libretexts.orgwikipedia.orglibretexts.orgcureffi.org |

| tert-Butyldimethylsilyl (TBS/TBDMS) | TBSCl, base (e.g., Et₃N, imidazole) | Fluoride ion (e.g., TBAF, HF-Py) | More stable than TMS; resistant to many non-acidic reagents. | libretexts.orgtandfonline.comwikipedia.orglibretexts.orgopenstax.orgcureffi.orgchemistry.coachmdpi.comhbni.ac.in |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, base (e.g., imidazole) | Fluoride ion (e.g., TBAF) | More robust than TBS; useful for selective deprotection. | tandfonline.comwikipedia.orgmdpi.com |

| Tetrahydropyranyl (THP) | 3,4-Dihydropyran (DHP), acid catalyst (e.g., TsOH, PPTS) | Acid (e.g., aq. HCl, AcOH/H₂O), LiCl/DMSO/H₂O | Stable to bases, organometallics, reducing agents; acid-labile. | masterorganicchemistry.comtotal-synthesis.comwikipedia.orgwillingdoncollege.ac.inacs.orgacs.org |

| Methoxymethyl (MOM) | MOMCl, base (e.g., NaH, Et₃N) | Acid (e.g., aq. HCl) | Stable to bases and organometallics; acid-labile. | masterorganicchemistry.comlibretexts.org |

| Benzyl (Bn) | BnBr or BnCl, base (e.g., NaH) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base; removed by catalytic hydrogenation. | libretexts.orgwillingdoncollege.ac.in |

Alkyne Protection and Deprotection Methodologies

The terminal alkyne in this compound possesses an acidic acetylenic proton. This acidity can lead to unwanted deprotonation and subsequent reactions, particularly in the presence of strong bases, necessitating protection in certain synthetic sequences.

Silyl Protection of Terminal Alkynes: Trialkylsilyl groups are frequently employed to protect the terminal C-H bond of alkynes libretexts.orggelest.comccspublishing.org.cnresearchgate.netthieme-connect.comeurjchem.com. These groups are typically introduced by reacting the terminal alkyne with a silyl halide (e.g., TMSCl, triisopropylsilyl chloride (TIPSCl)) in the presence of a base.

Trimethylsilyl (TMS) Protection: TMS-protected alkynes are readily formed using TMSCl and a base. Deprotection can be achieved under mild conditions, such as using potassium carbonate in methanol (B129727) (K₂CO₃/MeOH), TBAF/THF, or a combination of sodium ascorbate (B8700270) and copper sulfate (B86663) (Na ascorbate/CuSO₄) gelest.comresearchgate.neteurjchem.com. The TMS group's relative lability allows for selective removal, especially when other, more sterically hindered silyl groups are present gelest.comresearchgate.net.

Triisopropylsilyl (TIPS) Protection: TIPS-protected alkynes offer enhanced stability compared to TMS-protected counterparts, making them suitable for more demanding synthetic conditions. Deprotection can be accomplished using silver fluoride (AgF) in methanol or copper(II) acetate (B1210297) with TBAF (Cu(OAc)₂/TBAF) thieme-connect.comscielo.org.mx. The AgF method is particularly noted for its mildness and chemoselectivity, tolerating a variety of functional groups thieme-connect.com.

Other Alkyne Protecting Groups:

Diphenylphosphine Oxide (Ph₂P(O)) Group: This group can be installed via phosphination with chlorodiphenylphosphine (B86185) (Ph₂PCl) followed by oxidation. It is stable under acidic conditions and can be deprotected using bases or Grignard reagents. Its high polarity facilitates the isolation of coupling products ccspublishing.org.cn.

Acetone (B3395972) Protection: Terminal alkynes can be protected as acetone ketals, often prepared via Sonogashira coupling with 2-methyl-3-butyn-2-ol (B105114). However, their deprotection typically requires harsh conditions, such as refluxing toluene (B28343) with potassium hydroxide, which limits their applicability sioc-journal.cn.

Photocleavable Protecting Groups (PPGs): Groups like the o-nitrobenzyl (NB) moiety can be used to protect alkynes. These PPGs can be removed using light, offering a traceless and mild deprotection method acs.org.

Data Table 2: Common Alkyne Protecting Groups

| Protecting Group | Typical Installation Reagent(s) | Typical Deprotection Reagent(s) | Stability Notes | References |

| Trimethylsilyl (TMS) | TMSCl, base | K₂CO₃/MeOH, TBAF/THF, Na ascorbate/CuSO₄ | Labile; useful for selective deprotection of less hindered alkynes. | gelest.comresearchgate.neteurjchem.com |

| Triisopropylsilyl (TIPS) | TIPSCl, base | AgF/MeOH, Cu(OAc)₂/TBAF | More robust than TMS; suitable for demanding reaction conditions. | thieme-connect.comscielo.org.mx |

| Diphenylphosphine Oxide (Ph₂P(O)) | Ph₂PCl followed by oxidation (e.g., H₂O₂) | Base, Grignard reagents | Stable to acid; deprotected by base/organometallics; highly polar. | ccspublishing.org.cn |

| Acetone Ketal | Sonogashira coupling with 2-methyl-3-butyn-2-ol | Reflux toluene/KOH (harsh conditions) | Limited application due to harsh deprotection conditions. | sioc-journal.cn |

| o-Nitrobenzyl (NB) | Various methods (e.g., with arylpropiolic acids) | Photolysis (UV light) | Photocleavable; offers mild and traceless deprotection. | acs.org |

The judicious selection and application of these protecting groups are paramount for the successful synthesis of this compound derivatives and their chiral counterparts, enabling complex synthetic routes to be executed with high selectivity and efficiency.

Compound Names Mentioned:

this compound

Trimethylsilyl (TMS)

tert-Butyldimethylsilyl (TBS/TBDMS)

tert-Butyldiphenylsilyl (TBDPS)

Tetrahydropyranyl (THP)

Methoxymethyl (MOM)

Benzyl (Bn)

Triisopropylsilyl (TIPS)

Diphenylphosphine Oxide (Ph₂P(O))

o-Nitrobenzyl (NB)

Chlorotrimethylsilane (TMSCl)

tert-Butyldimethylsilyl chloride (TBSCl)

tert-Butyldiphenylsilyl chloride (TBDPSCl)

3,4-Dihydropyran (DHP)

p-Toluenesulfonic acid (TsOH)

Pyridinium p-toluenesulfonate (PPTS)

Tetrabutylammonium fluoride (TBAF)

Lithium fluoride (LiF)

Silver fluoride (AgF)

Copper(II) acetate (Cu(OAc)₂)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Tetrahydrofuran (THF)

Dimethyl sulfoxide (B87167) (DMSO)

Sodium ascorbate

Copper sulfate (CuSO₄)

Chlorodiphenylphosphine (Ph₂PCl)

Hydrogen peroxide (H₂O₂)

2-methyl-3-butyn-2-ol

2-amino-1-butanol

(S)-2-ethyloxirane

(R)-2-methyloxirane

(S)-hex-5-yn-3-ol

(R)-hex-5-yn-3-ol

(S)-tert-butyl(hex-5-yn-3-yloxy)diphenylsilane

(R)-tert-butyl(hex-5-yn-3-yloxy)diphenylsilane

(S)-2-methyloxirane

(R)-2-methyloxirane

(S)-2-aminohex-5-yn-1-ol

(2S,7S)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

(2S,7R)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

(2R,7S)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

(2R,7R)-7-((tert-butyldiphenylsilyl)oxy)non-4-yn-2-ol

Hex-5-yn-1-ol

Hex-5-enol

Hex-5-yn-2-one

Elucidating the Reactivity Profile of Hex 5 Yn 2 Ol in Complex Chemical Transformations

Reactions at the Terminal Alkyne of Hex-5-yn-2-ol

The terminal alkyne (–C≡CH) in this compound is a site of significant chemical reactivity, readily participating in various functionalization and cycloaddition reactions, often catalyzed by transition metals or initiated by nucleophiles and electrophiles.

Alkyne Functionalization via Transition Metal Catalysis

Transition metal catalysis plays a pivotal role in activating the alkyne moiety of this compound for diverse coupling and cycloaddition reactions.

Sonogashira Coupling: The terminal alkyne can undergo palladium- and copper-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This reaction is crucial for forming carbon-carbon bonds, extending molecular frameworks, and is applicable to alkynols like this compound, often requiring protection of the alcohol group or specific catalytic systems that tolerate free alcohols rsc.orgevitachem.comresearchgate.net.

Click Chemistry (CuAAC): The terminal alkyne is highly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" vulcanchem.comarkat-usa.orgbenchchem.commedchemexpress.comsoton.ac.ukglenresearch.comresearchgate.netrsc.org. This reaction efficiently forms stable 1,2,3-triazole rings by reacting with organic azides, enabling the conjugation of this compound to various biomolecules, polymers, or surfaces.

Pauson-Khand Reaction: The alkyne group can participate in the Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition with an alkene and carbon monoxide to form cyclopentenones rsc.orgdrexel.edupsu.eduresearchgate.net. This reaction is valuable for constructing complex cyclic structures.

Other Metal-Catalyzed Reactions: Gold and platinum catalysts are known to promote various cycloisomerization and hydroarylation reactions of alkynes, which could be applicable to this compound or its derivatives arkat-usa.orgbenchchem.comresearchgate.netnih.gov. For instance, gold(I) catalysts can activate alkynes for intramolecular cyclizations involving nucleophiles.

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich π system of the alkyne in this compound is susceptible to both electrophilic and nucleophilic additions.

Electrophilic Additions:

Hydration: The alkyne can undergo hydration, typically catalyzed by mercury(II) salts in the presence of acid, or via hydroboration-oxidation. Hydration of terminal alkynes generally leads to methyl ketones via an enol intermediate medchemexpress.comglenresearch.com. For this compound, this would yield 6-hydroxyhexan-2-one.

Hydrohalogenation and Halogenation: Addition of hydrogen halides (HX) or halogens (X₂) across the triple bond can occur, analogous to alkene reactions. These additions can proceed in one or two steps, following Markovnikov's rule for regioselectivity, leading to vinyl halides or geminal dihalides medchemexpress.comarkat-usa.org.

Nucleophilic Additions: The alkyne can also undergo nucleophilic additions, such as vinylation or ethynylation, particularly under basic conditions or with strong nucleophiles researchgate.net.

Cycloaddition Reactions Involving the Alkyne Moiety

Beyond CuAAC, the alkyne can participate in other cycloaddition reactions.

Diels-Alder Reactions: While typically involving conjugated dienes, alkynes can act as dienophiles in Diels-Alder reactions, especially when activated or under specific catalytic conditions benchchem.comresearchgate.netresearchgate.netmolaid.commolaid.com. Intramolecular Diels-Alder (IMDA) reactions involving alkynes tethered to dienes or diene precursors are well-documented.

[2+2] Cycloadditions: Alkynes can participate in [2+2] cycloadditions, often mediated by transition metals, to form cyclobutene (B1205218) derivatives lookchem.com.

Transformations Involving the Secondary Alcohol of this compound

The secondary alcohol group (–CH(OH)–) at the C2 position of this compound offers another site for chemical modification, enabling oxidation, esterification, etherification, and substitution reactions.

Oxidation Pathways and Derivative Synthesis

The secondary alcohol can be readily oxidized to a ketone, and the hydroxyl group can be derivatized through esterification or etherification.

Oxidation: Oxidation of the secondary alcohol in this compound yields the corresponding ketone, hex-5-yn-2-one. Common oxidizing agents include Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions rsc.orgstenutz.eu. This transformation is a key step in accessing various functionalized precursors.

Esterification and Etherification: The hydroxyl group can be converted into esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or coupling agents vulcanchem.combenchchem.com. Similarly, etherification can be achieved through reactions with alkyl halides or tosylates under basic conditions (e.g., Williamson ether synthesis) or via acid-catalyzed reactions with alcohols.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, the hydroxyl is typically converted into a better leaving group, such as a sulfonate ester (tosylate or mesylate).

Conversion to Sulfonates: The alcohol can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding tosylate (–OTs) or mesylate (–OMs) ester arkat-usa.orgrsc.orgmasterorganicchemistry.com. This conversion proceeds with retention of stereochemistry at the chiral center.

Substitution Reactions: The resulting tosylate or mesylate is an excellent leaving group, readily undergoing SN2 reactions with various nucleophiles (e.g., halides, azides, cyanide, alkoxides, thiols). For example, reaction of the tosylate of this compound with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative. This pathway allows for the introduction of a wide range of functionalities at the C2 position.

Compound List

this compound

Hex-5-yn-2-one

(Z)-Pent-3-en-1-ol

(±)-Hex-4-yn-2-ol

(±)-(E)-Hex-4-en-2-ol

Hex-5-yn-1-ol

Hex-5-en-1-yn-3-ol

5-Methyl-5-hexen-3-yn-2-ol

(S)-2-Aminohex-5-yn-1-ol

3-Hexyn-2-ol

2-Phenylhex-5-en-3-yn-2-ol

(R)-hex-5-yn-2-ol

1-Hexen-5-yn-3-ol

(E)-hex-4-en-1-yn-3-ol

(R)-1-[3-(tert-butyldimethylsilyloxy)phenyl]this compound

(2R,3S)-4-Chloro-2-heptyl-3-methyl-1-tosylpiperidine

(2S,3R)-3-((S)-1-Chloroethyl)-2-heptyl-1-tosylpyrrolidine

Hex-5-yn-2-ylphosphonic acid

Hex-5-en-2-yn-1-ol

Propargyl alcohol

Allyl bromide

Allyl chloride

Cuprous chloride

Ethinylestradiol

IA-Alkyne (N-Hex-5-ynyl-2-iodo-acetamide)

5-Ethynyluridine (5-EU)

5-Ethynyl-2'-deoxyuridine

O-Propargyl-Puromycin

Pent-4-yn-1-ol

Alkyne-βAG-TOCA

Erlotinib

Hex-5-en-2-ol

(R)-(−)-5-Hexen-2-ol

Ethyl 3,5-dibromobenzoate

3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid

Stereoinversion Methodologies at the C-2 Stereocenter

The C-2 position of this compound is a stereogenic center, making stereochemical control crucial for its application in synthesizing enantiomerically pure compounds. Stereoinversion at this secondary alcohol can be achieved through well-established chemical methodologies. A prominent example is the Mitsunobu reaction, which typically proceeds with inversion of configuration. In this reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) in the presence of a nucleophile. This process activates the hydroxyl group, making it a good leaving group, and allows for nucleophilic attack from the opposite face of the stereocenter, thereby inverting its configuration.

Another common approach involves the activation of the alcohol into a better leaving group, such as a tosylate or mesylate, followed by an SN2 displacement reaction with a suitable nucleophile. This method also leads to inversion of stereochemistry at the C-2 position. While specific studies detailing the stereoinversion of this compound itself are not extensively detailed in the provided search results, these general strategies are widely applicable to secondary alcohols and would be expected to be effective for this substrate. For instance, a study on a related alkynol derivative demonstrated the successful synthesis of a chiral alcohol with high enantiomeric excess using enzymatic deracemization, which can be considered an alternative to chemical stereoinversion methods researchgate.net.

Tandem and Cascade Reactions Utilizing this compound

The presence of both an alkyne and an alcohol in this compound enables its participation in a variety of tandem and cascade reactions. These reactions involve multiple transformations occurring sequentially in one pot, leading to the formation of complex molecular architectures with high efficiency and atom economy.

Intramolecular Cyclizations and Rearrangements

This compound is well-suited for intramolecular cyclization reactions, where the alkyne and alcohol functionalities react within the same molecule. Metal catalysts, particularly those based on gold, are frequently employed to promote such transformations. For example, gold(III)-catalyzed reactions of alkynols can lead to cycloisomerization or cyclization cascades. A study reported the gold(III)-catalyzed intramolecular Diels-Alder reaction of 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives, leading to hydroxyphenanthrene structures researchgate.net. While this specific example involves a substituted alkynol, it illustrates the principle of using the alkynol framework for cyclizations.

Another relevant transformation is the hydroalkoxylation of alkynes, where the alcohol adds across the triple bond, often catalyzed by Lewis acids or transition metals. This can lead to the formation of cyclic ethers, such as tetrahydrofurans, as seen in the Bi(OTf)₃-catalyzed hydroalkoxylation (cycloisomerization) of alkynols, which can proceed via 5- or 6-exo-dig cyclization pathways molaid.com.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools for rapidly assembling complex molecules from three or more starting materials in a single operation. While the direct incorporation of this compound into documented MCRs is not explicitly detailed in the provided snippets, its functional groups suggest potential for participation. The terminal alkyne can engage in various MCRs, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) or metal-catalyzed coupling reactions. The secondary alcohol can act as a nucleophile or be derivatized to participate in condensation or addition reactions within an MCR context. For instance, MCRs involving aldehydes, amines, and alkynes are common, and the alcohol functionality could be incorporated through prior functionalization or as a reactive partner in specific reaction designs beilstein-journals.orgresearchgate.netresearchgate.net.

Chemo- and Stereoselective Cascade Processes

The combination of an alkyne and an alcohol in this compound offers significant opportunities for chemo- and stereoselective cascade processes. These reactions are designed to execute multiple chemical transformations in a controlled sequence, often catalyzed by a single catalyst or a combination of catalysts, leading to high selectivity in terms of both functional group transformation (chemoselectivity) and stereoisomer formation (stereoselectivity).

For example, gold(I)-catalyzed tandem reactions involving alkynols have been reported to form cyclohexene-3,4-diol derivatives with high diastereoselectivity, where the tert-butyl carbonate derivative of hex-1-en-5-yn-3-ol underwent cyclization with nucleophilic participation of the O-Boc group acs.org. This reaction exemplifies how the inherent structure of alkynols can be exploited in cascade sequences to control stereochemistry.

Furthermore, chemoenzymatic cascade processes, which combine chemical catalysis with biocatalysis, are emerging as powerful strategies for achieving high chemo- and stereoselectivity. While specific examples for this compound are not detailed, research has shown the potential for combining alcohol dehydrogenases (ADHs) with gold(I) N-heterocyclic carbene catalysts for the Meyer-Schuster rearrangement of propargylic alcohols followed by stereoselective bioreduction of the resulting allylic ketones to optically pure allylic alcohols uniovi.es. Such integrated approaches highlight the versatility of alkynols in complex, selective transformations.

Compound List

this compound

Strategic Applications of Hex 5 Yn 2 Ol in Target Oriented and Methodology Driven Synthesis

Precursor in Natural Product Total Synthesis

The unique combination of a reactive alkyne and a chiral center (or potential for chirality) makes hex-5-yn-2-ol a sought-after building block in the total synthesis of natural products.

Construction of Polyacetylenic Scaffolds

This compound can be utilized in reactions that extend carbon chains and incorporate multiple alkyne functionalities, leading to polyacetylenic structures. These scaffolds are prevalent in many biologically active natural products. For instance, palladium-catalyzed cross-coupling reactions, such as the Cadiot–Chodkiewicz coupling, can be employed to link this compound derivatives with other alkynes, facilitating the construction of conjugated polyynes researchgate.net. Research has explored the synthesis of polyacetylene glycoside derivatives, where alkynols like this compound precursors are crucial for building tetrayne skeletons through palladium/silver-catalyzed cross-coupling reactions researchgate.net.

Stereocontrolled Incorporation into Chiral Natural Products

The secondary alcohol in this compound can be a site for stereochemical control or can be derived from chiral starting materials, allowing for its stereoselective incorporation into complex natural products. For example, an efficient total synthesis of the sesquiterpene ketone taylorione (B13959804) has been described, starting from readily available this compound, leading to the natural product in its racemic form researchgate.netresearchgate.net. Furthermore, this compound derivatives have been used in the synthesis of polyacetylenic alcohols that have potential utility in the development of antitumor drugs and antidiabetic agents, highlighting the importance of stereocontrol in these applications researchgate.net. The synthesis of Bruguierols, natural products with antibacterial activity, has also been achieved using aryl-substituted this compound derivatives in platinum-catalyzed intramolecular tandem hydroalkoxylation-hydroarylation reactions arkat-usa.orgresearchgate.net.

Table 1: Examples of Natural Product Synthesis Utilizing this compound

| Natural Product | Synthetic Strategy/Key Reaction | Role of this compound | Reference |

| Taylorione | Total Synthesis | Starting material | researchgate.netresearchgate.net |

| Bruguierol A | Pt-catalyzed tandem reaction | Precursor | arkat-usa.orgresearchgate.net |

| Cytopiloyne | Glycosylation, Cross-coupling | Precursor (ether) | researchgate.netresearchgate.netresearchgate.net |

Building Block for Advanced Materials and Functional Molecules

The dual functionality of this compound makes it an attractive component for creating advanced materials and molecules with specific properties.

Monomer in Polymer Chemistry and Macromolecular Architectures

This compound can serve as a monomer or a functionalizing agent in polymer synthesis. Its terminal alkyne can participate in polymerization reactions, such as click chemistry or metal-catalyzed polymerizations, to create functional polymers. For instance, it has been reported as a reactant in the preparation of star-shaped poly(ε-caprolactone) chemicalbook.com. The incorporation of alkyne functionalities into polymer backbones or side chains allows for post-polymerization modifications, enabling the creation of complex macromolecular architectures with tailored properties.

Ligand and Catalyst Precursor Design

The hydroxyl and alkyne groups in this compound offer opportunities for its modification into ligands for transition metal catalysts. These ligands can influence the reactivity and selectivity of catalytic processes. While specific examples of this compound being directly used as a ligand precursor are less detailed in the provided search results, the general utility of alkynols in designing ligands and catalysts is recognized in organic synthesis researchgate.netncl.res.in. The alkyne moiety can be functionalized to coordinate with metal centers, and the alcohol can be derivatized to tune steric and electronic properties.

Development of Novel Synthetic Methodologies

This compound can be employed as a substrate or a model compound to develop and demonstrate new synthetic methodologies. Its reactive functional groups allow it to participate in a variety of transformations, including cyclizations, couplings, and functional group interconversions. For example, gold-catalyzed cycloisomerization reactions of alkynols, which are relevant to natural product synthesis, have been studied ncl.res.in. The development of palladium-catalyzed cross-coupling reactions, such as the coupling of 1-alkynes with 3-oxocycloalkenyl triflates, can also utilize alkynols as substrates to form conjugated alkynyl cycloalkenones researchgate.net. The compound's terminal alkyne also makes it a suitable partner for click chemistry applications chemscene.com.

Table 2: Applications of this compound in Synthetic Methodologies

| Methodology Type | Reaction/Transformation | Role of this compound | Reference |

| Cross-Coupling | Cadiot–Chodkiewicz coupling | Building block for polyynes | researchgate.net |

| Cycloisomerization | Gold-catalyzed cycloisomerization of alkynols | Substrate for reaction development | ncl.res.in |

| Cross-Coupling | Pd-catalyzed coupling with triflates | Substrate for enynone synthesis | researchgate.net |

| Polymerization | Preparation of star-shaped poly(ε-caprolactone) | Reactant/Monomer | chemicalbook.com |

| Tandem Reactions | Pt-catalyzed hydroalkoxylation-hydroarylation | Precursor for Bruguierol synthesis | arkat-usa.orgresearchgate.net |

| Click Chemistry | General applications | Terminal alkyne functional group | chemscene.com |

Compound List:

this compound

Polyacetylene glycoside derivatives

Cytopiloyne

Falcarinol

Panaxjapyne A

Taylorione

Bruguierol A

Bruguierol C

Poly(ε-caprolactone)

1-[(4-methoxybenzyl)oxy]this compound

3-oxocycloalkenyl triflates

Hept-6-yn-2-ol

Hex-5-yn-3-ol

5-Hexyn-1-ol

4-Pentyn-2-ol

Probe for Reaction Discovery and Optimization

This compound’s distinct functional groups — the terminal alkyne and the secondary alcohol — make it an excellent substrate for probing and optimizing new synthetic methodologies. Researchers have employed this compound or its derivatives in the development of catalytic reactions and in the total synthesis of complex natural products, where the efficiency and selectivity of transformations are paramount. The terminal alkyne is amenable to a wide array of metal-catalyzed coupling reactions, cycloadditions, and functionalizations, while the alcohol can be readily derivatized or oxidized.

For instance, this compound derivatives have been integral to the total synthesis of natural products like cytopiloyne and bruguierols. In the synthesis of cytopiloyne, a polyacetylenic glucoside, a protected form of this compound was utilized in stereoselective glycosylation and subsequent palladium/silver-catalyzed cross-coupling reactions to construct the tetrayne skeleton. This specific cross-coupling reaction was noted for its novel application in forming alkyne-alkyne bonds, highlighting its role in methodology development researchgate.netnih.gov. Similarly, the synthesis of bruguierols, natural products with antibacterial activity, involved platinum-catalyzed sequential hydroalkoxylation-hydroarylation reactions of aryl-substituted this compound derivatives, showcasing its utility in developing tandem reaction sequences arkat-usa.org. Furthermore, it has been employed as a starting material in the synthesis of other complex molecules, such as the sesquiterpene ketone taylorione researchgate.net. These applications underscore this compound's utility as a probe for discovering and optimizing catalytic processes and synthetic pathways.

| Application/Target Molecule | Key Reaction/Methodology Employed | Role of this compound (or derivative) | Catalyst/Reagents | Outcome/Significance |

| Cytopiloyne Synthesis | Stereoselective Glycosylation & Pd/Ag-catalyzed Alkyne Coupling | Protected derivative used as a glycosyl acceptor and for alkyne chain extension | Glucosyl trichloroacetimidate, Pd/Ag catalyst system | Enabled construction of the tetrayne skeleton; highlighted novel alkyne-alkyne bond formation methodology researchgate.netnih.gov. |

| Bruguierol Synthesis | Pt-catalyzed Hydroalkoxylation-Hydroarylation | Aryl-substituted derivative as a substrate for intramolecular tandem cyclization | Platinum catalyst, various reagents for functional group manipulation | Facilitated the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, showcasing tandem reaction development arkat-usa.org. |

| Taylorione Synthesis | Multi-step Synthesis | Starting material for the total synthesis of a sesquiterpene ketone | Various standard organic synthesis reagents | Provided a route to the racemic natural product researchgate.net. |

| Radical Functionalization | Transition Metal-Catalyzed Radical Functionalization of Alkenes | Derivative used as a substrate in reactions involving radical addition to alkenes | Transition metal catalysts (e.g., Cu, Co), oxidizing agents | Explored new pathways for alkene functionalization and carboxygenation ntu.edu.sg. |

Scaffold for Combinatorial Library Generation

The structural features of this compound—specifically, the reactive terminal alkyne and the secondary alcohol—render it a highly adaptable scaffold for the generation of combinatorial libraries. These libraries are collections of structurally related compounds, often synthesized in parallel, which are crucial for high-throughput screening in drug discovery, materials science, and chemical biology.

The alcohol moiety can be readily modified through esterification, etherification, oxidation to a ketone, or protection and deprotection strategies, introducing diverse substituents or linking points. Concurrently, the terminal alkyne can participate in a multitude of reactions, including:

Click Chemistry: Such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the facile conjugation with azide-functionalized molecules.

Sonogashira Coupling: For the introduction of aryl or vinyl groups, extending the carbon framework.

Hydration/Hydrofunctionalization: To introduce carbonyl or other functional groups.

Cycloadditions: Beyond click chemistry, other cycloaddition reactions can be employed.

By systematically varying the reagents used to derivatize either the alcohol or the alkyne, or both, a vast array of molecular diversity can be generated from this single precursor. For example, libraries could be synthesized by reacting the alcohol with a diverse set of carboxylic acids or acyl chlorides, while simultaneously reacting the alkyne with various azides or aryl halides. This systematic variation allows for the exploration of structure-activity relationships (SAR) in a highly efficient manner, making this compound a promising starting point for scaffold-based library synthesis.

Role in Bio-orthogonal Chemical Ligation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions typically involve functional groups that are rare or absent in biological environments, such as alkynes and azides. Terminal alkynes, like the one present in this compound, are particularly valuable as handles for bio-orthogonal ligation due to their participation in highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

This compound, by virtue of its terminal alkyne, is well-suited for incorporation into biomolecules or probes designed for bio-orthogonal applications. The alkyne group can be attached to proteins, nucleic acids, carbohydrates, or small molecules, which are then introduced into a biological system. Subsequently, an azide-containing probe (e.g., a fluorescent dye, a therapeutic agent, or a biotin (B1667282) tag) can be introduced. The bio-orthogonal ligation reaction between the alkyne on this compound and the azide (B81097) on the probe forms a stable triazole linkage, effectively conjugating the probe to the modified biomolecule.

While specific published examples detailing the use of this compound itself in complex bio-orthogonal ligation strategies are less prevalent in readily accessible literature compared to more specialized alkyne reagents, its classification as a "Click Chemistry Reagent Alkyne" and "Terminal Alkyne" by chemical suppliers chemscene.com underscores its recognized potential. The secondary alcohol functionality also offers a secondary point for further functionalization or attachment to biomolecules, potentially allowing for more complex bioconjugation strategies or tuning of solubility and targeting properties. The development of new bio-orthogonal probes often relies on readily available, functionalized alkyne building blocks, and this compound fits this description, offering a versatile platform for creating tailored molecular tools for biological research and therapeutic development.

Compound Name Table:

| IUPAC Name | Common Name | CAS Number |

| This compound | 5-Hexyn-2-ol | 23470-12-4 |

Advanced Spectroscopic and Computational Characterization of Hex 5 Yn 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination, providing detailed information about the connectivity and environment of atoms within a molecule. For Hex-5-yn-2-ol, high-resolution NMR techniques are crucial for resolving complex spin systems and analyzing dynamic processes.

Elucidation of Complex Spin Systems for Stereochemical Assignment

¹H and ¹³C NMR spectroscopy are fundamental for assigning the structure of this compound. The ¹H NMR spectrum reveals the number of chemically distinct protons and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum, in turn, provides information about the carbon backbone. For this compound (C₆H₁₀O), the presence of a chiral center at C2 is critical for stereochemical assignment.

While specific detailed ¹H and ¹³C NMR assignments for this compound were not directly found in the provided search results, general principles apply. The terminal alkyne proton (C≡C-H) typically appears as a singlet in the ¹H NMR spectrum around δ 2.0-2.5 ppm, and the acetylenic carbons (C≡C) are observed in the ¹³C NMR spectrum in the range of δ 70-90 ppm. The secondary alcohol proton (-OH) is usually a broad singlet, its position highly dependent on concentration and solvent, often in the range of δ 1.5-5.0 ppm. The proton at C2, adjacent to the hydroxyl group and the alkyl chain, would be a multiplet, influenced by coupling to the methyl group (C1) and the methylene (B1212753) group (C3). The methyl group protons (C1) would appear as a doublet due to coupling with the C2 proton.

To confirm stereochemistry at C2, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, aiding in the assignment of complex spin systems. For chiral molecules, if enantiomerically pure samples are available or if chiral derivatization is performed, NMR can be used to distinguish enantiomers or diastereomers, often by using chiral shift reagents or by forming diastereomeric derivatives.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy, particularly variable temperature (VT-NMR), is instrumental in studying molecular flexibility and conformational changes. By varying the temperature, researchers can observe the effects of molecular motion on NMR spectra, such as the broadening and eventual coalescence of signals corresponding to interconverting conformers.

While specific VT-NMR studies on this compound were not detailed in the search results, the technique is broadly applicable to molecules with rotatable bonds or flexible structures. For this compound, potential conformational dynamics could involve rotation around the C1-C2, C2-C3, and C3-C4 single bonds. If these rotations are fast on the NMR timescale at room temperature, averaged signals are observed. At lower temperatures, if the energy barrier to rotation is overcome, distinct signals for different conformers might appear, allowing for the determination of activation parameters (ΔG‡, ΔH‡, ΔS‡) for these processes nih.govunibas.itnih.gov. Such studies are crucial for understanding the molecule's preferred spatial arrangements and how they might influence its reactivity or interactions.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Fragmentation Pathway Analysis for Structural Validation

Electron Ionization (EI) mass spectrometry is commonly used for structural elucidation. Upon ionization, molecules fragment in characteristic ways, producing a mass spectrum that acts as a molecular fingerprint. For this compound, common fragmentation pathways would involve alpha-cleavage adjacent to the hydroxyl group, leading to the loss of a methyl radical (M-15) or a hydroxyl radical (M-17), and cleavage of the carbon chain. The terminal alkyne moiety can also undergo specific fragmentation pathways. For instance, cleavage alpha to the alkyne could occur.

While specific fragmentation patterns for this compound were not explicitly detailed in the search results, general EI-MS fragmentation principles for alcohols and alkynes suggest the formation of ions corresponding to the loss of small neutral molecules like water (M-18) or alkyl fragments msu.edu. For example, a common fragmentation for secondary alcohols is the loss of the alkyl group attached to the carbinol carbon.

High-Resolution Mass Spectrometry in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of molecular ions and fragment ions. This precision is invaluable in mechanistic studies, where it can distinguish between isobaric compounds and confirm the identity of reaction intermediates or products.

HRMS can be used to confirm the molecular formula of this compound (C₆H₁₀O, theoretical exact mass: 98.0732). By matching the experimentally determined accurate mass to within a few parts per million (ppm) of the theoretical mass, the molecular formula can be confidently assigned savemyexams.com. In mechanistic studies, HRMS can track the precise mass changes of species involved in a reaction, thereby providing critical evidence for proposed reaction pathways, such as the formation of specific intermediates or the loss of particular atoms or groups. For example, if this compound were involved in a reaction where a carbon atom was added or removed, HRMS would be essential to identify the resulting product's exact mass and thus its elemental composition.

Chiroptical Spectroscopy for Absolute Stereochemical Determination

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is employed to determine the absolute stereochemistry (R or S configuration) of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For this compound, which possesses a chiral center at C2, chiroptical methods are crucial for assigning its absolute configuration. This typically involves comparing experimental ECD or ORD spectra with theoretically calculated spectra obtained from quantum chemical methods (e.g., Density Functional Theory - DFT) applied to possible stereoisomers cas.czresearchgate.netnih.govmdpi.commdpi.com.

While specific ECD or ORD data for this compound were not found, the general approach involves:

Synthesis of Enantiomers: Obtaining or synthesizing enantiomerically pure samples of this compound.

Spectroscopic Measurement: Recording the ECD or ORD spectra of the enantiomers.

Computational Prediction: Calculating the ECD or ORD spectra for both the (R) and (S) configurations using DFT, often considering multiple conformers and solvent effects.

Comparison and Assignment: Matching the experimental spectrum to the calculated spectrum to assign the absolute configuration.

The terminal alkyne functionality in this compound does not inherently possess strong UV-Vis absorption, which is necessary for direct ECD measurements. Therefore, derivatization with a chromophore might be required to facilitate ECD analysis. Alternatively, techniques like Vibrational Circular Dichroism (VCD) can be used, which probes vibrational transitions and does not rely on UV-Vis absorption cas.czmdpi.commdpi.com.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration (AC) of chiral molecules, particularly those with UV-Vis chromophores. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum, characterized by Cotton effects (positive or negative peaks at specific wavelengths), can be compared with theoretically calculated spectra to assign the absolute configuration.

Methodology and Application: The interpretation of ECD spectra typically involves computational methods, such as Time-Dependent Density Functional Theory (TDDFT), to predict the ECD spectra of possible enantiomers or conformers acs.orgfrontiersin.orgacs.org. By comparing the calculated spectra with experimental data, the absolute configuration of the chiral molecule can be assigned. For molecules like this compound, which possess a hydroxyl group and an alkyne moiety, computational studies can predict the chiroptical response associated with these functional groups and their spatial arrangement frontiersin.org.

While specific ECD data for this compound is not widely reported, studies on similar chiral alcohols and alkynes demonstrate the application of ECD. For instance, research on chiral biphenyls and other complex molecules utilizes ECD to assign axial chirality and conformational preferences nih.govresearchgate.net. The presence of a chromophore, even a weak one, is crucial for ECD analysis. The alkyne triple bond in this compound can contribute to UV absorption, albeit typically at shorter wavelengths, and its interaction with the chiral center can lead to observable Cotton effects frontiersin.orgresearchgate.net.

Data Representation (Illustrative): In a typical ECD study, data would be presented as a table listing the wavelengths at which Cotton effects are observed and their corresponding molar ellipticities (Δε).

| Wavelength (nm) | Molar Ellipticity (Δε) | Assignment (e.g., R or S) |

| 205 | +5.2 | (R)-Hex-5-yn-2-ol |

| 215 | -3.8 | (S)-Hex-5-yn-2-ol |

| 230 | +1.5 | (R)-Hex-5-yn-2-ol |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a complementary technique to ECD that probes molecular chirality through vibrational transitions. It measures the differential absorption of left and right circularly polarized infrared light. VCD spectra provide detailed information about molecular conformation and absolute configuration, often in the fingerprint region of the IR spectrum, and are particularly useful for molecules lacking strong UV chromophores researchgate.netnih.gov.

Methodology and Application: Similar to ECD, VCD analysis relies heavily on computational methods, primarily Density Functional Theory (DFT) calculations, to predict VCD spectra frontiersin.orgresearchgate.netnih.govvoaconference.commdpi.com. The calculated spectra are then compared with experimental VCD spectra to assign the absolute configuration. The Stephens quantum-mechanical theory, implemented within DFT, is the standard for predicting rotational strengths of vibrational transitions nih.gov.